PG 116800

Description

PG-530742 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

selective oral matrix metalloproteinase inhibito

Structure

3D Structure

Properties

Key on ui mechanism of action |

PG-530742 selectively inhibits certain matrix metalloproteinases: In an independent research study, the drug-treated group showed decreased levels of MMP-2, -3, -9, and -13. |

|---|---|

CAS No. |

291533-11-4 |

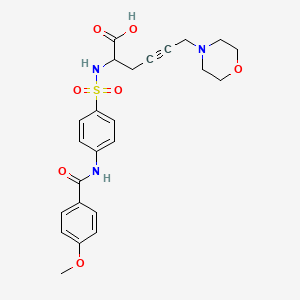

Molecular Formula |

C24H27N3O7S |

Molecular Weight |

501.6 g/mol |

IUPAC Name |

2-[[4-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]-6-morpholin-4-ylhex-4-ynoic acid |

InChI |

InChI=1S/C24H27N3O7S/c1-33-20-9-5-18(6-10-20)23(28)25-19-7-11-21(12-8-19)35(31,32)26-22(24(29)30)4-2-3-13-27-14-16-34-17-15-27/h5-12,22,26H,4,13-17H2,1H3,(H,25,28)(H,29,30) |

InChI Key |

JAYVKNDQKXUNOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PG-116800; PG-530742; PGE-7113313; PG 116800; PG 530742; PGE 7113313; PG116800; PG530742; PGE7113313 |

Origin of Product |

United States |

Foundational & Exploratory

PG 116800 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of PG-116800

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-116800, also known as PG-530742, is a synthetically developed, orally active broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4] As a member of the hydroxyproline-based hydroxamic acid class of inhibitors, its mechanism of action is centered on the chelation of the catalytic zinc ion within the active site of MMPs.[3] This technical guide provides a comprehensive overview of the mechanism of action of PG-116800, including its targeted enzymes, preclinical and clinical experimental protocols, and the relevant signaling pathways. Despite promising preclinical indications, PG-116800 did not demonstrate significant clinical benefit in trials for knee osteoarthritis and myocardial infarction, and its development was associated with musculoskeletal toxicity.[3][5]

Core Mechanism of Action: MMP Inhibition

PG-116800 functions as a competitive inhibitor of a range of matrix metalloproteinases. Its chemical structure, featuring a hydroxamic acid moiety, is key to its inhibitory activity. This group chelates the Zn2+ ion essential for the catalytic activity of MMPs, thereby blocking their ability to degrade extracellular matrix components.[3]

Target Selectivity

| MMP Target | Inhibitory Affinity | Reference |

| MMP-2 (Gelatinase A) | High | [2][3] |

| MMP-3 (Stromelysin 1) | High | [2][3] |

| MMP-8 (Collagenase 2) | High | [2][3] |

| MMP-9 (Gelatinase B) | High | [2][3] |

| MMP-13 (Collagenase 3) | High | [2][3] |

| MMP-14 (MT1-MMP) | High | [2][3] |

| MMP-1 (Collagenase 1) | Substantially Lower | [2][3] |

| MMP-7 (Matrilysin) | Substantially Lower | [2][3] |

Note: "High" and "Substantially Lower" are qualitative descriptions from the cited literature, as specific quantitative data (e.g., IC50, Ki) are not publicly available.

Signaling Pathways

MMPs are key modulators of the extracellular matrix and also influence various signaling pathways involved in inflammation, tissue remodeling, and degradation. By inhibiting MMPs, PG-116800 was hypothesized to interfere with these pathological processes in osteoarthritis and post-myocardial infarction remodeling.

MMP-Mediated Signaling in Osteoarthritis

In osteoarthritis, pro-inflammatory cytokines such as IL-1β and TNF-α stimulate chondrocytes and synovial cells to upregulate the expression of MMPs, particularly MMP-1, MMP-9, and MMP-13.[6][7][8][9][10] These MMPs then degrade the cartilage matrix, leading to joint space narrowing and disease progression. PG-116800, by inhibiting these MMPs, was expected to slow down cartilage degradation.

MMP-Mediated Signaling in Post-Myocardial Infarction Remodeling

Following a myocardial infarction, an intense inflammatory response is initiated, involving the infiltration of neutrophils and macrophages which release MMPs, particularly MMP-2 and MMP-9.[11][12][13][14] These enzymes degrade the extracellular matrix of the heart, leading to ventricular remodeling, which can contribute to heart failure.[11][12][13][14] The therapeutic rationale for PG-116800 in this context was to attenuate this adverse remodeling.

Experimental Protocols

Preclinical Model: Iodoacetate-Induced Osteoarthritis in Rats

A common preclinical model used to evaluate the efficacy of PG-116800 was the iodoacetate-induced osteoarthritis model in rats.[3]

-

Model Induction: A single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint of the rats. MIA is a metabolic inhibitor that induces chondrocyte death, leading to cartilage degradation and lesions that mimic human osteoarthritis.

-

Dosage: The dose of MIA can be varied to control the severity and progression of the disease.

-

Assessment: The efficacy of PG-116800 was assessed by histological analysis of the joint cartilage, and potentially through behavioral assessments of pain.

Clinical Trial: Knee Osteoarthritis

A randomized, double-blind, placebo-controlled, multicenter, parallel-group, dose-response study was conducted to evaluate the efficacy and safety of PG-116800 in patients with mild to moderate knee osteoarthritis.[3][15]

-

Patient Population: Patients with a clinical diagnosis of mild to moderate knee osteoarthritis.

-

Treatment: Oral administration of PG-116800 at various doses (e.g., 25 mg, 50 mg, 100 mg, 200 mg) or placebo, taken twice daily for 12 months.

-

Primary Efficacy Endpoints:

-

Progression of joint space narrowing as measured by radiography.

-

Reduction in pain and stiffness and improvement in function as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).

-

-

Results: No statistically significant difference was observed between the PG-116800 groups and the placebo group in the mean change in minimum joint space width or WOMAC scores after one year of treatment. The 200 mg dose was discontinued due to an increased frequency of musculoskeletal adverse events.[3][15]

Clinical Trial: PREMIER (Prevention of Myocardial Infarction Early Remodeling)

This was an international, randomized, double-blind, placebo-controlled study to determine if PG-116800 could reduce left ventricular (LV) remodeling after a myocardial infarction.[5][16][17]

-

Patient Population: 253 patients with a first ST-segment elevation myocardial infarction and an ejection fraction between 15% and 40%.

-

Treatment: Patients were treated with either a placebo or PG-116800 for 90 days, initiated 48 +/- 24 hours after the myocardial infarction.

-

Primary Efficacy Endpoint: Change in LV volumes as determined by serial echocardiography.

-

Results: PG-116800 failed to reduce LV remodeling or improve clinical outcomes compared to placebo. While well-tolerated, there was an increased incidence of arthralgia and joint stiffness.[5][16][17]

Summary of Clinical Outcomes and Future Directions

Clinical trials of PG-116800 in both knee osteoarthritis and post-myocardial infarction remodeling did not demonstrate the anticipated therapeutic benefits.[3][5] Furthermore, the development of musculoskeletal toxicity, a known side effect of some broad-spectrum MMP inhibitors, was a significant concern.[3] The unfavorable risk-benefit profile led to the discontinuation of its development for these indications.

The experience with PG-116800 and other broad-spectrum MMP inhibitors highlights the challenges in targeting this enzyme family. Future research in this area may focus on developing more selective MMP inhibitors to minimize off-target effects and improve the therapeutic window. A deeper understanding of the specific roles of individual MMPs in different pathological conditions will be crucial for the successful development of next-generation MMP-targeted therapies.

References

- 1. Matrix Metalloproteinases as Input and Output Signals for Post-Myocardial Infarction Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PG-116800 | MMP | TargetMol [targetmol.com]

- 5. Effects of selective matrix metalloproteinase inhibitor (PG-116800) to prevent ventricular remodeling after myocardial infarction: results of the PREMIER (Prevention of Myocardial Infarction Early Remodeling) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of inflammatory mediators and matrix metalloproteinases (MMPs) in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Matrix Metalloproteinases and Synovial Joint Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prospects for treating osteoarthritis: enzyme–protein interactions regulating matrix metalloproteinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Matrix Metalloproteinases in Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. ahajournals.org [ahajournals.org]

- 14. Assigning matrix metalloproteinase roles in ischaemic cardiac remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of PG-116800, a Matrix Metalloproteinase Inhibitor, to Prevent Left Ventricular Remodeling After Acute Myocardial Infarction - American College of Cardiology [acc.org]

PG-116800: A Technical Overview of its Matrix Metalloproteinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG-116800 is a potent, orally active matrix metalloproteinase (MMP) inhibitor belonging to the hydroxyproline-based hydroxamic acid class of compounds.[1][2] It was developed with the therapeutic intent of treating conditions characterized by excessive extracellular matrix degradation, such as osteoarthritis and the negative ventricular remodeling following myocardial infarction.[2][3][4] The rationale behind its development was to selectively target MMPs implicated in these disease processes while sparing others to minimize mechanism-based toxicities.[1][2] Despite promising preclinical data, the clinical development of PG-116800 was ultimately halted due to a lack of demonstrated efficacy and the emergence of musculoskeletal adverse effects.[2][5] This technical guide provides a comprehensive overview of the known MMP selectivity profile of PG-116800, details on the general experimental protocols used for such determinations, and a visualization of the underlying biochemical interactions.

MMP Selectivity Profile of PG-116800

PG-116800 was designed to exhibit a distinct selectivity profile, with high affinity for a subset of MMPs considered key therapeutic targets in osteoarthritis and cardiovascular remodeling. Conversely, it was engineered to have substantially lower affinity for other MMPs, particularly those thought to be associated with the musculoskeletal toxicity observed with earlier, less selective MMP inhibitors.[1][2]

The reported selectivity profile is summarized as follows:

Quantitative Inhibition Data

Despite extensive literature searches, specific quantitative inhibition constants (e.g., Kᵢ or IC₅₀ values) for PG-116800 against the various MMPs are not publicly available in the reviewed scientific papers or technical datasheets. The information is consistently presented in a qualitative manner, describing "high" versus "low" affinity. The table below reflects this qualitative data.

| Matrix Metalloproteinase (MMP) | Common Name(s) | Selectivity of PG-116800 |

| MMP-2 | Gelatinase-A | High Affinity |

| MMP-3 | Stromelysin-1 | High Affinity |

| MMP-8 | Neutrophil Collagenase | High Affinity |

| MMP-9 | Gelatinase-B | High Affinity |

| MMP-13 | Collagenase-3 | High Affinity |

| MMP-14 | MT1-MMP | High Affinity |

| MMP-1 | Interstitial Collagenase | Low Affinity |

| MMP-7 | Matrilysin | Low Affinity |

Experimental Protocols for Determining MMP Selectivity

While the specific, detailed protocols used for PG-116800 are not available, the determination of MMP inhibitor selectivity generally follows established biochemical assay formats. These assays are designed to measure the enzymatic activity of individual, purified MMPs in the presence of varying concentrations of the inhibitor.

General Protocol for Fluorogenic Substrate-Based MMP Inhibition Assay:

-

Enzyme Activation: Recombinant human pro-MMPs are activated to their catalytic forms. This is often achieved by treatment with an organomercurial compound like 4-aminophenylmercuric acetate (APMA) or by proteolytic cleavage with an enzyme such as trypsin.

-

Inhibitor Preparation: PG-116800 is serially diluted in an appropriate assay buffer to create a range of concentrations. The buffer typically contains Tris-HCl, CaCl₂, and a non-ionic detergent.

-

Enzyme-Inhibitor Incubation: A fixed concentration of the activated MMP is pre-incubated with the various concentrations of PG-116800 for a defined period to allow for the binding of the inhibitor to the enzyme's active site.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of a fluorogenic MMP substrate. These substrates are typically short peptides that are cleaved by the specific MMP, resulting in the separation of a fluorescent reporter group from a quencher molecule, leading to an increase in fluorescence.

-

Kinetic Measurement: The increase in fluorescence over time is monitored using a microplate reader. The rate of the reaction is proportional to the activity of the MMP.

-

Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a suitable dose-response curve. The inhibition constant (Kᵢ) can be subsequently determined from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and its affinity (Kₘ) for the enzyme.

Visualizations

Mechanism of Action

The primary mechanism of action for PG-116800, as a hydroxamic acid-based inhibitor, is the chelation of the zinc ion within the active site of the matrix metalloproteinases. This interaction is crucial for the catalytic activity of MMPs.

Caption: Mechanism of MMP inhibition by PG-116800.

Experimental Workflow for Determining MMP Selectivity

The following diagram illustrates a typical workflow for assessing the selectivity profile of an MMP inhibitor like PG-116800.

Caption: Workflow for MMP inhibitor selectivity profiling.

Conclusion

PG-116800 is a matrix metalloproteinase inhibitor with a defined, albeit qualitatively described, selectivity profile, showing high affinity for MMPs-2, -3, -8, -9, -13, and -14, and lower affinity for MMPs-1 and -7. While the lack of publicly available quantitative inhibition data and specific experimental protocols for PG-116800 limits a deeper analysis, the general methodologies for determining MMP selectivity are well-established. The decision to halt its clinical development underscores the challenges in translating preclinical selectivity profiles into clinical efficacy and safety, a critical consideration for researchers and professionals in the field of drug development.

References

- 1. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of selective matrix metalloproteinase inhibitor (PG-116800) to prevent ventricular remodeling after myocardial infarction: results of the PREMIER (Prevention of Myocardial Infarction Early Remodeling) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: PG-116800, A Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PG-116800 (also known as PG-530742), a selective, orally active matrix metalloproteinase (MMP) inhibitor. PG-116800 belongs to the hydroxamic acid class of inhibitors and was primarily investigated for its potential as a disease-modifying drug in osteoarthritis and for preventing ventricular remodeling after myocardial infarction.[1][2] Despite promising preclinical data, its development was halted due to a lack of clinical efficacy and the emergence of musculoskeletal toxicity.[2][3]

Chemical Structure and Properties

PG-116800 is a synthetic, small-molecule inhibitor designed for oral administration. Its chemical identity and key physicochemical properties are summarized below.

-

IUPAC Name: 2-[[4-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]-6-morpholin-4-ylhex-4-ynoic acid

-

SMILES Notation: COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O

Table 1: Physicochemical and Identification Data for PG-116800

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₇N₃O₇S | [5] |

| Molecular Weight | 501.55 g/mol | [5] |

| CAS Number | 291533-11-4 | [5] |

| Solubility | DMSO: 50 mg/mL (99.69 mM) | [5] |

| Storage (Powder) | -20°C for 3 years | [5] |

| Storage (In Solvent) | -80°C for 1 year | [5] |

Mechanism of Action and In-Vitro Activity

PG-116800 is a broad-spectrum inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components like collagen and proteoglycans.[6] As a hydroxamic acid-based inhibitor, its primary mechanism involves the chelation of the Zn²⁺ ion within the catalytic domain of the MMPs, thereby blocking their enzymatic activity.[6]

The inhibitor was specifically designed to have high affinity for MMPs implicated in cartilage degradation (MMP-2, -3, -8, -9, -13, and -14) while having substantially lower affinity for MMP-1 (collagenase-1) and MMP-7.[4] This selectivity profile was intended to reduce the risk of musculoskeletal syndrome (arthralgia, joint stiffness), a side effect associated with less selective MMP inhibitors.[4]

Table 2: Inhibitory Selectivity Profile of PG-116800

| Target MMPs | Affinity Level | Rationale | Source(s) |

| MMP-2, -3, -8, -9, -13, -14 | High | Therapeutic targets implicated in cartilage degradation and tissue remodeling. | [4][7] |

| MMP-1, -7 | Low | Inhibition thought to be implicated in the pathogenesis of musculoskeletal toxicity. | [4] |

Signaling Pathway Diagram

The diagram below illustrates the mechanism of action for PG-116800. By inhibiting MMPs, the inhibitor prevents the proteolytic degradation of key extracellular matrix components, which is a central pathological process in conditions like osteoarthritis.

Experimental Protocols

In-Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

This protocol describes a general, widely used method for determining the inhibitory potency (IC₅₀) of a compound against a specific MMP.

-

Enzyme Activation: Recombinant human pro-MMP zymogens are activated prior to the assay. Activation is typically achieved by incubation with p-aminophenylmercuric acetate (APMA) (e.g., 1-2 mM) for a specified time (e.g., 1-24 hours at 37°C, depending on the MMP) followed by inactivation of APMA.

-

Reagents and Buffers:

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 150 mM), CaCl₂ (e.g., 10 mM), and a surfactant like Brij-35 (e.g., 0.05%).

-

Fluorogenic Substrate: A specific quenched fluorescent peptide substrate for the MMP of interest (e.g., a FRET peptide). The substrate is diluted in assay buffer to a working concentration (typically at or below its Kₘ value).

-

Test Compound: PG-116800 is serially diluted in DMSO and then further diluted in assay buffer to achieve a range of final assay concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well of a black microplate, add the activated MMP enzyme diluted in assay buffer.

-

Add the test compound (PG-116800) dilutions or vehicle control (DMSO in assay buffer).

-

Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic substrate working solution to all wells.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in fluorescence intensity using a fluorescence microplate reader at the appropriate excitation/emission wavelengths for the chosen substrate.

-

Readings are taken kinetically (e.g., every 5 minutes for 30-60 minutes).

-

-

Data Analysis:

-

The initial reaction velocity (V₀) is calculated from the linear portion of the fluorescence vs. time plot for each concentration of the inhibitor.

-

The percent inhibition is calculated relative to the vehicle control.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

-

Clinical Trial Protocol (Osteoarthritis Efficacy and Safety Study)

This section summarizes the methodology of the 12-month clinical trial investigating PG-116800 in patients with knee osteoarthritis.[2]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-response study.

-

Patient Population: 401 patients (40 to 80 years of age) with mild to moderate primary osteoarthritis of the knee.

-

Treatment Arms: Patients were randomized to one of five oral treatment groups, taken twice daily for 12 months:

-

Placebo

-

PG-116800 (25 mg)

-

PG-116800 (50 mg)

-

PG-116800 (100 mg)

-

PG-116800 (200 mg)

-

-

Primary Efficacy Endpoints:

-

Structural Progression: Change in minimum joint space width in the affected knee, measured by microfocal radiography.

-

Symptomatic Improvement: Change in pain, stiffness, and function as measured by the Western Ontario and McMaster Universities (WOMAC) osteoarthritis index.

-

-

Safety Monitoring: Continuous monitoring for adverse events, with particular attention to musculoskeletal signs and symptoms. An Independent Data Monitoring Committee (IDMC) reviewed unblinded data quarterly.[2]

-

Workflow Diagram:

Summary of Clinical Findings and Conclusion

Despite a strong preclinical rationale, PG-116800 failed to demonstrate clinical benefit in Phase II trials.

-

Osteoarthritis: After 12 months of treatment, there was no statistically significant difference between any PG-116800 dose group and placebo in slowing the progression of joint space narrowing or improving WOMAC scores.[2] Furthermore, treatment was associated with a dose-dependent increase in musculoskeletal adverse events, including arthralgia, joint stiffness, and hand fibrosis.[2] The 200 mg dose was discontinued early due to these safety concerns.[2]

-

Myocardial Infarction (PREMIER Trial): In patients following a myocardial infarction, 90 days of treatment with PG-116800 did not reduce left ventricular remodeling or improve clinical outcomes compared to placebo.[1][8]

References

- 1. Effects of selective matrix metalloproteinase inhibitor (PG-116800) to prevent ventricular remodeling after myocardial infarction: results of the PREMIER (Prevention of Myocardial Infarction Early Remodeling) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The quest for the Holy Grail: a disease-modifying osteoarthritis drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PG-116800 | MMP | TargetMol [targetmol.com]

- 6. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medscape.com [medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. The quest for the Holy Grail: a disease-modifying osteoarthritis drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of PG 530742: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG 530742, also known as PG-116800 in its dihydrated sodium salt form, is an orally active, selective inhibitor of matrix metalloproteinases (MMPs). It was developed as a potential disease-modifying drug for osteoarthritis (OA) based on its ability to target MMPs implicated in cartilage degradation. This technical guide provides a comprehensive overview of the biological activity of PG 530742, summarizing its mechanism of action, preclinical findings, and clinical trial outcomes. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to support further research and development in the field of MMP inhibition.

Core Mechanism of Action: Selective MMP Inhibition

PG 530742 functions as a potent inhibitor of several matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. In the context of osteoarthritis, the pathological breakdown of articular cartilage is largely attributed to the excessive activity of specific MMPs.

PG 530742 exhibits a selective inhibition profile, with high affinity for MMPs considered key players in cartilage degradation, including MMP-2, MMP-3, MMP-8, MMP-9, MMP-13, and MMP-14.[1][2] Conversely, it demonstrates substantially lower affinity for MMP-1 and MMP-7.[1][2] This selectivity was a key design feature, as the inhibition of MMP-1 was thought to be associated with the musculoskeletal toxicity observed with earlier, broad-spectrum MMP inhibitors.[1]

The proposed therapeutic rationale for PG 530742 in osteoarthritis is to curtail the enzymatic degradation of collagen and proteoglycans within the articular cartilage, thereby slowing disease progression and preserving joint structure.[1]

Quantitative Analysis of Biological Activity

Preclinical Findings

Preclinical evaluation of PG-116800 was conducted in animal models of osteoarthritis, as well as in toxicology studies in rats and dogs.

Animal Models of Osteoarthritis:

In a rat model of iodoacetate-induced osteoarthritis, PG-116800 demonstrated the ability to inhibit joint damage, providing the initial proof-of-concept for its potential therapeutic efficacy.[1]

Toxicology Studies:

Chronic toxicology studies were performed in both rats (3 and 6 months) and dogs (12 months).[1] These studies revealed a dose-dependent emergence of musculoskeletal side effects. Key observations included:

-

Joint Swelling: Palpable swelling was noted around the joints of both species.[1]

-

Histopathological Changes:

These preclinical toxicology findings were a significant indicator of the potential for musculoskeletal adverse effects in humans.

Clinical Trial Data (NCT00041756)

A pivotal Phase II, randomized, double-blind, placebo-controlled, multicenter study (NCT00041756) was conducted to evaluate the efficacy and safety of PG-116800 in patients with mild to moderate knee osteoarthritis.[1][3][4] A total of 401 patients were randomized to receive placebo or one of four doses of PG-116800 (25 mg, 50 mg, 100 mg, or 200 mg) taken orally twice daily for 12 months.[1]

The primary efficacy endpoints were the change from baseline in minimum joint space width (JSW) of the knee, measured by microfocal radiography, and the change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) total score, a measure of pain, stiffness, and physical function.[1][5]

Efficacy Outcomes:

The study failed to demonstrate a statistically significant benefit of PG-116800 over placebo in either of the primary endpoints.[1]

Table 1: Change in Minimum Joint Space Width (JSW) after 12 Months [1]

| Treatment Group | N | Baseline Mean JSW (mm) | Mean Change from Baseline (mm) |

| Placebo | 80 | 3.16 | -0.21 |

| PG-116800 25 mg | 81 | 3.19 | -0.16 |

| PG-116800 50 mg | 80 | 3.15 | -0.23 |

| PG-116800 100 mg | 80 | 3.18 | -0.24 |

| PG-116800 200 mg | 80 | 3.17 | -0.25 |

Table 2: Change in WOMAC Total Score after 12 Months [1]

| Treatment Group | N | Baseline Mean WOMAC Score | Mean Change from Baseline |

| Placebo | 80 | 39.5 | -10.5 |

| PG-116800 25 mg | 81 | 38.7 | -11.2 |

| PG-116800 50 mg | 80 | 40.1 | -12.1 |

| PG-116800 100 mg | 80 | 39.8 | -11.8 |

| PG-116800 200 mg | 80 | 40.3 | -13.4 |

Safety and Tolerability:

The most significant finding of the clinical trial was the emergence of dose-dependent musculoskeletal toxicity. The most frequently reported adverse effect was arthralgia (joint pain), occurring in 35% of patients.[1] A notable percentage of patients (23%) experienced a reduction in the range of motion of the shoulder.[1][5] The 200 mg dose was discontinued during the study due to an increased frequency of these adverse effects.[1] The unfavorable risk-benefit profile ultimately led to the cessation of further development of PG-116800 for the treatment of osteoarthritis.[1][5]

Experimental Protocols

In Vitro MMP Inhibition Assay (General Protocol)

While the specific protocol used for PG 530742 is not publicly available, a general fluorometric assay for screening MMP inhibitors is outlined below. This type of assay is commonly used to determine the potency of inhibitory compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific MMP.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-13)

-

Fluorogenic MMP substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., Tris-HCl buffer containing CaCl2, ZnCl2, and a detergent like Brij-35)

-

Test compound (PG 530742) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme Activation: If the MMP is in a pro-enzyme form, it needs to be activated according to the manufacturer's instructions (e.g., using APMA - 4-aminophenylmercuric acetate).

-

Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

-

Assay Reaction:

-

Add a fixed amount of the activated MMP enzyme to each well of the microplate.

-

Add the various concentrations of the test compound to the wells. Include a positive control (a known MMP inhibitor) and a negative control (vehicle only).

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Animal Model of Osteoarthritis (Surgically-Induced Instability)

Surgical models are frequently used to induce osteoarthritis in animals to test the efficacy of potential therapeutic agents. The following is a generalized protocol for the destabilization of the medial meniscus (DMM) model in mice.

Objective: To evaluate the chondroprotective effects of a test compound in a surgically-induced model of osteoarthritis.

Animals: Male mice (e.g., C57BL/6 strain), typically 10-12 weeks old.

Procedure:

-

Anesthesia and Analgesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane). Administer a pre-operative analgesic.

-

Surgical Procedure:

-

Make a small incision on the medial side of the right knee joint.

-

Transect the medial meniscotibial ligament, which destabilizes the medial meniscus.

-

Close the joint capsule and the skin incision with sutures.

-

A sham operation (incision without ligament transection) is performed on the contralateral (left) knee or on a separate group of control animals.

-

-

Post-operative Care: Provide post-operative analgesia and monitor the animals for any signs of distress.

-

Treatment Administration:

-

Randomly assign the animals to different treatment groups (e.g., vehicle control, different doses of the test compound).

-

Administer the test compound (PG-116800) orally at the predetermined doses and frequency for a specified duration (e.g., 8-12 weeks).

-

-

Outcome Assessment:

-

At the end of the study, euthanize the animals and dissect the knee joints.

-

Histological Analysis: Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content. Score the severity of cartilage degradation using a standardized scoring system (e.g., OARSI score).

-

Immunohistochemistry: Perform immunohistochemical staining for markers of cartilage degradation (e.g., MMP-13, aggrecan fragments).

-

Micro-CT Analysis: Use micro-computed tomography to assess changes in subchondral bone structure.

-

Clinical Trial Protocol (NCT00041756 Synopsis)

Title: Efficacy and Safety of PG-530742 in the Treatment of Mild to Moderate Knee Osteoarthritis.[4]

Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group, dose-ranging study.[1]

Participants: Patients with a diagnosis of mild to moderate osteoarthritis of the knee, confirmed by radiography.[4]

Interventions:

-

Placebo, orally, twice daily.[1]

-

PG-116800 25 mg, orally, twice daily.[1]

-

PG-116800 50 mg, orally, twice daily.[1]

-

PG-116800 100 mg, orally, twice daily.[1]

-

PG-116800 200 mg, orally, twice daily.[1]

Duration of Treatment: 12 months.[1]

Primary Outcome Measures:

-

Change from baseline in minimum joint space width (JSW) in the medial compartment of the tibiofemoral joint at 12 months, measured by microfocal knee radiographs.[1]

-

Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) total score at 12 months.[1][5]

Secondary Outcome Measures:

-

WOMAC subscale scores (pain, stiffness, and physical function).

-

Patient and physician global assessments of disease activity.

-

Safety and tolerability assessments, including monitoring for adverse events, with a particular focus on musculoskeletal symptoms.

Statistical Analysis: The primary efficacy analysis was performed on the intent-to-treat (ITT) population. Analysis of covariance (ANCOVA) was used to compare the treatment groups with placebo, with baseline values as a covariate.

Visualizing the Biological Context

To better understand the role of PG 530742, the following diagrams illustrate the pathological signaling pathway in osteoarthritis and the workflow of key experiments.

Caption: Pathological signaling pathway in osteoarthritis leading to cartilage degradation and the inhibitory action of PG 530742.

Caption: Generalized experimental workflow for an in vitro MMP inhibition assay.

Caption: Logical flow of the NCT00041756 clinical trial design.

Conclusion and Future Perspectives

PG 530742 is a selective MMP inhibitor that, despite a strong preclinical rationale for the treatment of osteoarthritis, failed to demonstrate clinical efficacy in a large, well-controlled Phase II trial.[1] More importantly, the emergence of dose-dependent musculoskeletal toxicity highlighted the significant safety challenges associated with systemic MMP inhibition, even with compounds designed to avoid the off-target effects of earlier generation inhibitors.[1]

The experience with PG 530742 underscores the complexity of translating MMP inhibition into a safe and effective therapy for osteoarthritis. Future research in this area may need to focus on:

-

More Selective Inhibitors: Developing inhibitors with even greater selectivity for the key MMPs involved in cartilage degradation, while completely avoiding those implicated in musculoskeletal side effects.

-

Targeted Delivery: Investigating local, intra-articular delivery systems to concentrate the inhibitor at the site of action and minimize systemic exposure.

-

Combination Therapies: Exploring the potential of MMP inhibitors in combination with other anabolic or anti-inflammatory agents to achieve a more comprehensive therapeutic effect.

This technical guide has synthesized the available biological data for PG 530742. While its clinical development for osteoarthritis has been discontinued, the lessons learned from its investigation provide valuable insights for the continued pursuit of disease-modifying treatments for this debilitating condition.

References

- 1. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of PG-116800

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-116800 is an orally active, competitive inhibitor of matrix metalloproteinases (MMPs), a class of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Developed by Procter & Gamble Pharmaceuticals, PG-116800 exhibits high affinity for MMP-2, -3, -8, -9, -13, and -14, with lower affinity for MMP-1 and -7.[1][2] This selective inhibition profile has led to its investigation in clinical trials for conditions characterized by excessive MMP activity, including knee osteoarthritis and the prevention of ventricular remodeling after myocardial infarction.[3][4] Despite its progression into clinical studies, detailed public data on the pharmacokinetics and bioavailability of PG-116800 remains limited. This guide synthesizes the available information from public sources and outlines general experimental protocols relevant to the preclinical and clinical evaluation of similar compounds.

Introduction

Matrix metalloproteinases are key enzymes in tissue remodeling and have been implicated in the pathophysiology of various diseases, including arthritis, cancer, and cardiovascular disorders. PG-116800, a hydroxamic acid-based MMP inhibitor, was developed to target specific MMPs involved in these disease processes.[1][5] Understanding the pharmacokinetic (PK) and bioavailability profile of PG-116800 is crucial for optimizing dosing strategies and ensuring therapeutic efficacy while minimizing dose-dependent adverse effects, such as the musculoskeletal toxicity observed in clinical trials.[1][3]

Pharmacokinetic Profile

While specific quantitative pharmacokinetic parameters for PG-116800 (e.g., Cmax, Tmax, AUC, half-life) are not publicly available, preclinical studies were conducted in rats and dogs.[1] The oral administration in human clinical trials at doses ranging from 25 mg to 200 mg twice daily suggests that the compound possesses adequate oral bioavailability for systemic activity.[1][3]

Preclinical Pharmacokinetics

Preclinical pharmacokinetic data for PG-116800 from studies in rats and dogs has been referenced as "unpublished data" from Procter & Gamble Pharmaceuticals.[1] Although the specific results are not accessible, the design of such studies typically follows standardized protocols to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.

Table 1: Hypothetical Preclinical Pharmacokinetic Parameters of PG-116800

| Parameter | Rat | Dog |

| Dose (mg/kg, p.o.) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| t½ (h) | Data not available | Data not available |

| Bioavailability (%) | Data not available | Data not available |

Note: This table is a template representing typical parameters evaluated in preclinical pharmacokinetic studies. No public data is available for PG-116800.

Clinical Pharmacokinetics

Clinical trials involving PG-116800 utilized twice-daily oral dosing, indicating a half-life that supports this dosing interval to maintain therapeutic concentrations.[1][3] The observation of dose-dependent adverse events, particularly musculoskeletal toxicity at higher doses (100 mg and 200 mg), suggests a correlation between systemic exposure and toxicity.[1][3]

Table 2: Clinical Dosing Regimens for PG-116800

| Clinical Trial Indication | Dosing Regimen | Reference |

| Knee Osteoarthritis | 25, 50, 100, 200 mg twice daily (orally) | [1][3] |

| Myocardial Infarction | 200 mg twice daily for 30 days, then 200 mg once daily for 60 days (orally) | [6] |

Bioavailability

As an orally administered drug in clinical trials, PG-116800 is expected to have reasonable oral bioavailability. The exact percentage is not publicly disclosed. Factors influencing the bioavailability of hydroxamic acid-based MMP inhibitors can include their susceptibility to metabolism.[7]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of PG-116800 are not available in the public domain. However, based on standard practices for small molecule drug development, the following methodologies would likely have been employed.

Preclinical Pharmacokinetic Study Protocol (General)

A general workflow for a preclinical pharmacokinetic study in a rodent model is outlined below.

Caption: General workflow for a preclinical pharmacokinetic study.

-

Animals: Male Sprague-Dawley rats.

-

Dosing: Intravenous (IV) bolus and oral (PO) gavage. A typical study would involve a minimum of two dose groups for each route.

-

Blood Sampling: Serial blood samples collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Sample Processing: Blood is centrifuged to obtain plasma. Plasma proteins are precipitated, and the supernatant is analyzed.

-

Bioanalysis: Quantification of PG-116800 in plasma samples is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters using software such as WinNonlin.

Clinical Study Design (Knee Osteoarthritis)

The clinical trial in patients with knee osteoarthritis was a randomized, double-blind, placebo-controlled, multicenter, parallel-group, dose-response study.[1][3]

Caption: Clinical trial design for PG-116800 in knee osteoarthritis.

Mechanism of Action

PG-116800 is a competitive inhibitor of MMPs. The hydroxamic acid moiety in its structure chelates the catalytic zinc ion in the active site of the MMPs, thereby blocking their enzymatic activity.[5][7] This inhibition prevents the degradation of extracellular matrix proteins.

Caption: General mechanism of action of PG-116800 as an MMP inhibitor.

Conclusion

PG-116800 is an orally active, selective MMP inhibitor that has undergone clinical investigation. While the publicly available data on its pharmacokinetics and bioavailability is sparse, the clinical trial designs provide insights into its intended therapeutic application and dosing. The development of musculoskeletal toxicity in clinical trials highlights the importance of understanding the exposure-response relationship for this class of compounds. Further research and disclosure of preclinical and clinical pharmacokinetic data would be invaluable for the scientific community to fully understand the therapeutic potential and limitations of PG-116800 and other MMP inhibitors.

References

- 1. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of selective matrix metalloproteinase inhibitor (PG-116800) to prevent ventricular remodeling after myocardial infarction: results of the PREMIER (Prevention of Myocardial Infarction Early Remodeling) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MMP inhibitor fails to reduce remodeling [medscape.com]

- 7. researchgate.net [researchgate.net]

The Role of PG-116800 in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PG-116800, also known as PG-530742, is a potent, orally active, broad-spectrum matrix metalloproteinase (MMP) inhibitor belonging to the hydroxamate class. It exhibits high affinity for MMP-2, -3, -8, -9, -13, and -14, while demonstrating substantially lower affinity for MMP-1 and -7. Developed by Procter & Gamble Pharmaceuticals, PG-116800 was investigated for its therapeutic potential in conditions characterized by pathological extracellular matrix (ECM) remodeling, notably osteoarthritis and the prevention of ventricular remodeling after myocardial infarction. Despite promising preclinical data in animal models, clinical trials in humans did not demonstrate the desired efficacy and were associated with musculoskeletal side effects, leading to the discontinuation of its development for these indications. This guide provides a comprehensive overview of the known technical details of PG-116800, focusing on its core role as an MMP inhibitor and its implications for ECM remodeling.

Introduction to PG-116800 and Extracellular Matrix Remodeling

The extracellular matrix (ECM) is a dynamic and complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. ECM remodeling, the synthesis and degradation of its components, is a critical process in tissue development, repair, and homeostasis. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are key players in the degradation of ECM components, including collagens, proteoglycans, and glycoproteins. Dysregulation of MMP activity is implicated in the pathogenesis of numerous diseases, such as arthritis, cardiovascular diseases, and cancer, making MMPs an attractive target for therapeutic intervention.

PG-116800 was designed as a potent inhibitor of several MMPs involved in pathological tissue remodeling. Its mechanism of action is centered on the hydroxamate group, which chelates the zinc ion at the active site of MMPs, thereby blocking their enzymatic activity.

Mechanism of Action and Biochemical Profile

PG-116800 is a hydroxamic acid-based MMP inhibitor.[1] The primary mechanism of action involves the hydroxamate moiety binding to the catalytic zinc ion within the active site of MMPs, effectively inhibiting their proteolytic function.[2] This inhibition prevents the degradation of ECM components.

MMP Inhibition Profile

PG-116800 is characterized as a broad-spectrum MMP inhibitor with a specific selectivity profile. It has a high affinity for MMPs that are critically involved in the degradation of type II collagen and other cartilage components, as well as in ventricular remodeling post-myocardial infarction.

| Target MMP | Affinity/Activity | Reference |

| MMP-2 (Gelatinase A) | High | [2][3] |

| MMP-3 (Stromelysin 1) | High | [2][3] |

| MMP-8 (Collagenase 2) | High | [2][3] |

| MMP-9 (Gelatinase B) | High | [2][3] |

| MMP-13 (Collagenase 3) | High | [2][3] |

| MMP-14 (MT1-MMP) | High | [2][3] |

| MMP-1 (Collagenase 1) | Low | [3] |

| MMP-7 (Matrilysin) | Low | [3] |

Note: Specific IC50 values for PG-116800 against each MMP are not publicly available in the reviewed literature.

Preclinical Evidence of ECM Remodeling Modulation

Preclinical studies were instrumental in establishing the rationale for the clinical development of PG-116800. These studies, primarily in animal models of osteoarthritis and myocardial infarction, suggested a beneficial effect on preserving ECM integrity.

Osteoarthritis Models

In a rat model of iodoacetate-induced osteoarthritis, PG-116800 was shown to inhibit the joint damage characteristic of the disease.[1] This model induces chondrocyte death and subsequent cartilage degradation, mimicking aspects of human osteoarthritis.

However, chronic toxicology studies in rats and dogs revealed musculoskeletal side effects, including swelling around the joints and an accumulation of collagen, suggesting a complex and not entirely beneficial impact on the ECM with long-term administration.[1]

Myocardial Infarction Models

PG-116800 demonstrated significant anti-remodeling effects in animal models of myocardial infarction and ischemic heart failure.[4] In a pig model, the related MMP inhibitor PGE-530742 (an earlier designation for PG-116800) attenuated left ventricular remodeling after myocardial infarction.[5] The proposed mechanism was the inhibition of MMP-mediated degradation of the cardiac ECM, which, when excessive, contributes to ventricular dilation and dysfunction.

Clinical Trials and Outcomes

The promising preclinical data led to the initiation of clinical trials to evaluate the efficacy and safety of PG-116800 in human diseases.

PREMIER Trial (Myocardial Infarction)

The "Prevention of Myocardial Infarction Early Remodeling" (PREMIER) trial was a randomized, double-blind, placebo-controlled study in patients with a first ST-segment elevation myocardial infarction.[4][6] The trial, however, failed to show a significant reduction in left ventricular remodeling or improvement in clinical outcomes in patients treated with PG-116800 compared to placebo.[4][6]

| Outcome Measure | PG-116800 Group | Placebo Group | p-value | Reference |

| Change in LVEDVI (ml/m²) | 5.1 | 5.5 | 0.42 | [6] |

| Change in LVEDV (ml) | 8.43 | 10.35 | 0.31 | [6] |

| Change in LVESV (ml) | 0.58 | 2.23 | 0.30 | [6] |

| Change in LVEF (%) | 4.85 | 4.25 | 0.32 | [6] |

LVEDVI: Left Ventricular End-Diastolic Volume Index; LVEDV: Left Ventricular End-Diastolic Volume; LVESV: Left Ventricular End-Systolic Volume; LVEF: Left Ventricular Ejection Fraction.

Osteoarthritis Trial

A 12-month, randomized, double-blind, placebo-controlled study was conducted to assess the efficacy and safety of PG-116800 in patients with mild to moderate knee osteoarthritis.[1][7] The study did not find a statistically significant difference in the progression of joint space narrowing or in the improvement of symptoms between the PG-116800 and placebo groups.[1][7] A notable outcome of this trial was the increased frequency of musculoskeletal adverse effects, including arthralgia and joint stiffness, particularly at higher doses.[1][7] This unfavorable risk-benefit profile led to the cessation of its development for this indication.[1]

Signaling Pathways and Logical Relationships

The role of PG-116800 in ECM remodeling is best understood in the context of the signaling pathways that regulate MMP expression and activity, and the direct enzymatic interactions.

The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of fibrosis and ECM homeostasis. TGF-β can stimulate the production of ECM components while also modulating the expression of MMPs and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). The interplay between MMPs and the TGF-β pathway is complex, with MMPs being able to activate latent TGF-β, creating a potential feedback loop. While no direct studies on PG-116800's effect on the TGF-β pathway are available, its inhibition of MMPs would logically intersect with this critical signaling cascade.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of PG-116800 are not publicly available. However, based on the nature of the compound and the diseases it was intended to treat, the following are representative methodologies that would have been employed.

In Vitro MMP Inhibition Assay

This assay would have been used to determine the potency and selectivity of PG-116800 against a panel of recombinant human MMPs.

-

Principle: A fluorogenic MMP substrate is cleaved by the active enzyme, releasing a fluorescent signal. An inhibitor will prevent this cleavage, resulting in a reduced signal.

-

Materials:

-

Recombinant human MMPs (e.g., MMP-2, -3, -8, -9, -13, -14, -1, -7)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)

-

PG-116800 at various concentrations

-

96-well microplate

-

Fluorometer

-

-

Procedure:

-

Activate the pro-MMPs according to the manufacturer's instructions (e.g., with APMA).

-

In a 96-well plate, add assay buffer, the activated MMP enzyme, and varying concentrations of PG-116800 or vehicle control.

-

Pre-incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence intensity over time.

-

Calculate the initial reaction velocities and determine the IC50 values for PG-116800 against each MMP.

-

Cartilage Explant Degradation Assay

This ex vivo assay would assess the ability of PG-116800 to prevent the degradation of native ECM in a tissue context.

-

Principle: Cartilage explants are stimulated with pro-inflammatory cytokines (e.g., IL-1β) to induce MMP expression and subsequent degradation of proteoglycans and collagen, which are then measured.

-

Materials:

-

Bovine or human articular cartilage

-

Culture medium (e.g., DMEM) with antibiotics and serum

-

Recombinant human IL-1β

-

PG-116800 at various concentrations

-

Dimethylmethylene blue (DMMB) dye for proteoglycan quantification

-

Hydroxyproline assay kit for collagen quantification

-

-

Procedure:

-

Harvest full-thickness articular cartilage and create small, uniform explants.

-

Culture the explants in serum-free medium for 24-48 hours to equilibrate.

-

Treat the explants with culture medium containing IL-1β and varying concentrations of PG-116800 or vehicle control.

-

Culture for a specified period (e.g., 7-14 days), collecting the conditioned medium at regular intervals.

-

At the end of the culture period, digest the cartilage explants (e.g., with papain).

-

Quantify the amount of sulfated glycosaminoglycans (a measure of proteoglycans) released into the medium and remaining in the cartilage digest using the DMMB assay.

-

Quantify the amount of hydroxyproline (a measure of collagen) released into the medium and remaining in the cartilage digest.

-

Calculate the percentage inhibition of proteoglycan and collagen degradation by PG-116800.

-

Conclusion

PG-116800 is a well-characterized broad-spectrum MMP inhibitor that showed promise in preclinical models of diseases involving pathological ECM remodeling. Its development highlights the complexities of translating MMP inhibition into clinical success. While the direct inhibition of MMPs involved in tissue degradation is a sound therapeutic concept, the clinical trial outcomes for PG-116800 underscore the challenges of achieving a favorable efficacy and safety profile. The musculoskeletal side effects observed suggest that broad-spectrum MMP inhibition may interfere with normal tissue homeostasis. This technical guide provides a summary of the available knowledge on PG-116800, offering valuable insights for researchers and drug development professionals working on MMP inhibitors and the modulation of ECM remodeling. Future efforts in this field may benefit from more selective MMP inhibition or alternative strategies to control pathological ECM degradation.

References

- 1. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Matrix Metalloproteinases Enhances In Vitro Repair of the Meniscus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of selective matrix metalloproteinase inhibitor (PG-116800) to prevent ventricular remodeling after myocardial infarction: results of the PREMIER (Prevention of Myocardial Infarction Early Remodeling) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matrix metalloproteinases in coronary artery disease and myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of PG-116800, a Matrix Metalloproteinase Inhibitor, to Prevent Left Ventricular Remodeling After Acute Myocardial Infarction - American College of Cardiology [acc.org]

- 7. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of PG-116800: A Matrix Metalloproteinase Inhibitor for Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: PG-116800 is a potent, orally active matrix metalloproteinase (MMP) inhibitor that demonstrated promising chondroprotective effects in a preclinical animal model of osteoarthritis. As a member of the hydroxyproline-based hydroxamic acid class of MMP inhibitors, PG-116800 exhibits high affinity for several MMPs implicated in the pathological degradation of cartilage in osteoarthritis, including MMP-2, -3, -8, -9, -13, and -14.[1] Preclinical evaluation in a chemically-induced rat model of osteoarthritis revealed a significant reduction in cartilage and subchondral bone damage. However, the translation of these encouraging preclinical findings to a clinical setting was ultimately unsuccessful, as a large-scale clinical trial in patients with knee osteoarthritis was terminated due to musculoskeletal toxicity and a lack of discernible efficacy. This report provides a detailed overview of the available preclinical data for PG-116800, focusing on the quantitative outcomes and experimental methodologies from the key animal study.

Quantitative Preclinical Efficacy

The primary preclinical evidence for the efficacy of PG-116800 in an osteoarthritis model comes from a study utilizing mono-iodoacetate (MIA)-induced arthritis in rats. This model is designed to mimic the cartilage degradation seen in human osteoarthritis. The study evaluated the ability of three distinct MMP inhibitors, including a compound representative of the class to which PG-116800 belongs, to mitigate joint damage.

| Treatment Group | Dosage | Route of Administration | Endpoint | Outcome | Percent Inhibition of Cartilage Damage | Statistical Significance |

| MMP Inhibitor 1 | 35 mg/kg b.i.d. | Oral | Cartilage Damage | Reduction in Lesion Severity | 36% | P < 0.05 |

| MMP Inhibitor 2 | 35 mg/kg b.i.d. | Oral | Cartilage Damage | Reduction in Lesion Severity | 42% | P < 0.05 |

| MMP Inhibitor 3 | 35 mg/kg b.i.d. | Oral | Cartilage Damage | Reduction in Lesion Severity | 39% | P < 0.05 |

| Vehicle Control | Not Applicable | Oral | Cartilage Damage | Lesion Progression | Not Applicable | Not Applicable |

Data sourced from Janusz et al., 2001.[2]

Experimental Protocols

A comprehensive understanding of the preclinical findings necessitates a detailed review of the experimental methodologies employed.

In Vitro MMP Inhibition Assay

The ability of the compounds to inhibit MMPs was assessed kinetically using a quenched fluorescent substrate.[2] This method provides a quantitative measure of the inhibitory potency of the test compounds against specific MMPs.

Iodoacetate-Induced Osteoarthritis Model in Rats

The in vivo efficacy of the MMP inhibitors was evaluated in a well-established rat model of osteoarthritis.

-

Animal Model: Male Sprague-Dawley rats were used for this study.[2]

-

Induction of Osteoarthritis: A single intra-articular injection of mono-iodoacetate (MIA) into one knee joint was used to induce cartilage degradation and subchondral bone changes characteristic of osteoarthritis.[2] MIA is a metabolic inhibitor that disrupts glycolysis in chondrocytes, leading to their death and subsequent cartilage breakdown.

-

Treatment: The MMP inhibitors were administered orally twice daily (b.i.d.) at a dose of 35 mg/kg.[2] Treatment was initiated following the induction of osteoarthritis.

-

Assessment of Joint Damage: The primary endpoint was the extent of damage to the tibial plateau. This was evaluated using two methods:[2]

-

Image Analysis: Digitized images of the tibial plateau were captured and analyzed to quantify the area and severity of cartilage lesions.

-

Histology: Histological examination of the joint tissues was performed to assess the microscopic changes in cartilage and subchondral bone.

-

-

Enzyme Activity Measurement: To confirm the role of MMPs in this model, the activity of collagenases and gelatinases in the cartilage of the iodoacetate-injected knees was evaluated using 3H-rat type I collagen and gelatin zymography, respectively.[2] The results showed a significant increase in both collagenase and gelatinase activity, with peak activity observed around day 7 post-injection.[2]

Signaling Pathways and Mechanism of Action

PG-116800 exerts its therapeutic effect by inhibiting the enzymatic activity of matrix metalloproteinases. In osteoarthritis, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate chondrocytes to produce MMPs. These enzymes, particularly MMP-1, MMP-3, and MMP-13 (collagenase-3), are responsible for the degradation of the extracellular matrix components of cartilage, primarily collagen and proteoglycans. This leads to the progressive loss of cartilage and joint function.

The following diagram illustrates the proposed mechanism of action for PG-116800 in the context of osteoarthritis.

References

An In-Depth Technical Guide on the Effect of PG-116800 on Collagen Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-116800, a member of the hydroxyproline-based hydroxamic acid class of matrix metalloproteinase (MMP) inhibitors, has been a subject of investigation for its potential to mitigate pathological collagen degradation in various disease states. This technical guide provides a comprehensive overview of the known effects of PG-116800 on collagen degradation, with a focus on its mechanism of action, preclinical findings, and the experimental methodologies employed in its evaluation. Despite promising preclinical observations, the clinical development of PG-116800 was halted due to a lack of efficacy and the emergence of musculoskeletal side effects. This document aims to consolidate the available scientific information to inform future research in the field of MMP inhibition and collagen-related pathologies.

Introduction: The Role of MMPs in Collagen Degradation

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). A primary component of the ECM is collagen, which provides structural integrity to tissues. Under physiological conditions, MMP activity is tightly regulated. However, in various pathological states, including osteoarthritis, cardiovascular disease, and cancer, dysregulated MMP activity leads to excessive collagen degradation, contributing to tissue damage and disease progression.

Key MMPs involved in the degradation of different collagen types include:

-

Collagenases (MMP-1, MMP-8, MMP-13): These MMPs are unique in their ability to cleave the triple-helical structure of fibrillar collagens (Types I, II, and III).

-

Gelatinases (MMP-2, MMP-9): These enzymes further degrade the denatured collagen fragments (gelatin) produced by collagenases, as well as Type IV collagen found in basement membranes.

-

Stromelysins (MMP-3, MMP-10, MMP-11): While not direct collagenases, they can degrade other ECM components and activate pro-MMPs, indirectly contributing to collagen breakdown.

-

Membrane-Type MMPs (MT-MMPs): These cell-surface associated MMPs can activate other MMPs and directly degrade various ECM components.

Given their central role in tissue degradation, MMPs have been a significant target for therapeutic intervention.

PG-116800: A Broad-Spectrum MMP Inhibitor

PG-116800 is a synthetic, orally active MMP inhibitor. Its mechanism of action is based on the hydroxamic acid moiety, which chelates the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.

Selectivity Profile

PG-116800 exhibits a broad-spectrum inhibitory profile with a degree of selectivity. It has been reported to have a high affinity for a range of MMPs implicated in pathological tissue remodeling while showing lower affinity for others that might be associated with adverse effects.

Table 1: Reported MMP Inhibition Profile of PG-116800

| MMP Target | Affinity/Inhibition | Reference |

| High Affinity | ||

| MMP-2 (Gelatinase-A) | High | [1][2] |

| MMP-3 (Stromelysin-1) | High | [1][2] |

| MMP-8 (Collagenase-2) | High | [1][2] |

| MMP-9 (Gelatinase-B) | High | [1][2] |

| MMP-13 (Collagenase-3) | High | [1][2][3] |

| MMP-14 (MT1-MMP) | High | [1][2] |

| Low Affinity | ||

| MMP-1 (Collagenase-1) | Substantially Lower | [1][2] |

| MMP-7 (Matrilysin) | Substantially Lower | [1][2] |

Preclinical Evidence of PG-116800's Effect on Collagen Metabolism

The primary preclinical evidence for the effect of PG-116800 on collagen comes from animal models of osteoarthritis and chronic toxicology studies.

Osteoarthritis Models

In a rat model of iodoacetate-induced osteoarthritis, PG-116800 was shown to inhibit the joint damage characteristic of the disease, which is largely driven by the degradation of articular cartilage collagen (primarily Type II collagen).[1]

Chronic Toxicology Studies

Long-term toxicology studies in rats (3 and 6 months) and dogs (12 months) revealed a notable and paradoxical finding: an accumulation of collagen associated with the joint structures, which was related to swelling around the joints.[1] In dogs, this was accompanied by the proliferation of periosteal fibrous tissue.[1] This observation suggests that broad-spectrum MMP inhibition by PG-116800 may interfere with normal collagen turnover and remodeling, leading to an aberrant accumulation of collagenous tissue.

Experimental Protocols

Detailed experimental protocols from the preclinical studies conducted by Procter & Gamble Pharmaceuticals are largely unpublished.[1] However, based on standard methodologies used in the field, the following represents a likely approach for the key experiments cited.

In Vivo Model: Iodoacetate-Induced Osteoarthritis in Rats

This model is designed to induce cartilage degradation through the inhibition of glycolysis in chondrocytes, leading to cell death and subsequent matrix breakdown.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Osteoarthritis: A single intra-articular injection of mono-iodoacetate (MIA) into the knee joint. The contralateral knee is typically injected with saline to serve as a control.

-

Treatment: PG-116800 administered orally at various doses, beginning at a specified time point relative to MIA injection. A vehicle control group is also included.

-

Assessment of Collagen Degradation (Histology):

-

At the end of the study, animals are euthanized, and the knee joints are harvested.

-

Joints are fixed in 10% neutral buffered formalin, decalcified in a solution like 10% EDTA, and embedded in paraffin.

-

Coronal sections of the joint are cut and stained with Safranin O-Fast Green. Safranin O stains proteoglycans in the cartilage red, and the loss of this staining is indicative of cartilage degradation. The structural integrity of the collagen matrix is assessed by observing the smoothness and continuity of the articular surface.

-

A semi-quantitative scoring system (e.g., Mankin score) is often used to grade the severity of cartilage lesions, including the extent of collagen fibrillation and erosion.

-

-

Assessment of Joint Damage (Radiography): X-rays of the knee joints can be taken to assess joint space narrowing, a surrogate marker for cartilage loss.

Caption: Workflow for evaluating PG-116800 in a rat model of osteoarthritis.

Signaling Pathways in Collagen Degradation and MMP Inhibition

The degradation of collagen is a tightly regulated process involving multiple signaling pathways that converge on the expression and activation of MMPs. Pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of MMP gene expression, acting through pathways like NF-κB and MAP kinases (ERK, JNK, p38). Once synthesized, MMPs are secreted as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation.

PG-116800 acts at the final step of this cascade by directly inhibiting the catalytic activity of the mature MMPs.

Caption: Signaling pathway of collagen degradation and the point of PG-116800 intervention.

Clinical Development and Outcomes

PG-116800 was advanced into clinical trials for knee osteoarthritis and for the prevention of ventricular remodeling after myocardial infarction.

Knee Osteoarthritis Trial

A randomized, 12-month, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of PG-116800 in patients with mild to moderate knee osteoarthritis. The primary endpoints were changes in joint space width and WOMAC scores. The study did not show a statistically significant difference between the PG-116800 and placebo groups for these endpoints.[1]

Post-Myocardial Infarction Trial (PREMIER)

The PREMIER trial was a randomized, double-blind, placebo-controlled study that investigated whether PG-116800 could reduce left ventricular remodeling after a myocardial infarction. The trial failed to show any significant improvement in left ventricular volumes or clinical outcomes in the PG-116800 treated group compared to placebo.[4]

Adverse Events

A significant factor in the discontinuation of PG-116800 development was the emergence of musculoskeletal adverse events. In the osteoarthritis trial, the most frequent adverse effect was arthralgia (joint pain).[1] A dose-dependent increase in musculoskeletal side effects, including joint stiffness and reduced range of motion, was observed.[1][5] These adverse effects are a recognized class effect of broad-spectrum MMP inhibitors and are thought to be related to the inhibition of MMPs essential for normal tissue turnover and repair.

Summary and Future Directions

PG-116800 is a potent, broad-spectrum inhibitor of several matrix metalloproteinases involved in collagen degradation. Preclinical studies in animal models of osteoarthritis suggested a potential therapeutic benefit in reducing cartilage damage. However, these promising early findings did not translate into clinical efficacy in large-scale trials for either osteoarthritis or post-myocardial infarction remodeling.[1][4]

The development of PG-116800 was ultimately halted by a combination of a lack of clinical benefit and the emergence of dose-limiting musculoskeletal toxicity.[1] The paradoxical accumulation of collagen observed in preclinical toxicology studies highlights the complexity of targeting a family of enzymes with diverse physiological roles.

For future drug development in this area, the experience with PG-116800 underscores the following key considerations:

-

Selective vs. Broad-Spectrum Inhibition: The musculoskeletal side effects associated with broad-spectrum MMP inhibitors suggest that more selective inhibitors, targeting specific MMPs implicated in a particular pathology, may offer a better therapeutic window.

-

Understanding Physiological Roles: A deeper understanding of the specific roles of individual MMPs in both physiological and pathological tissue remodeling is necessary to design inhibitors with improved safety profiles.

-

Biomarker Development: The development of sensitive and specific biomarkers of collagen degradation and synthesis would be invaluable in monitoring the in vivo activity of MMP inhibitors and titrating dosage to achieve a therapeutic effect while minimizing adverse events.

This technical guide has summarized the available data on the effect of PG-116800 on collagen degradation. While the compound itself did not achieve clinical success, the research has provided valuable insights into the challenges of MMP inhibition and will continue to inform the development of next-generation therapies for collagen-related disorders.

References

- 1. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medscape.com [medscape.com]

- 4. Effects of selective matrix metalloproteinase inhibitor (PG-116800) to prevent ventricular remodeling after myocardial infarction: results of the PREMIER (Prevention of Myocardial Infarction Early Remodeling) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]